![molecular formula C10H15O4P B14236642 Phosphonic acid, [(R)-hydroxy(4-methylphenyl)methyl]-, dimethyl ester CAS No. 212120-76-8](/img/structure/B14236642.png)
Phosphonic acid, [(R)-hydroxy(4-methylphenyl)methyl]-, dimethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphonic acid, [®-hydroxy(4-methylphenyl)methyl]-, dimethyl ester is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to three oxygen atoms and one carbon atom. This compound is notable for its structural analogy with phosphate moieties, making it useful in various applications due to its coordination and supramolecular properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, [®-hydroxy(4-methylphenyl)methyl]-, dimethyl ester typically involves the reaction of [®-hydroxy(4-methylphenyl)methyl]phosphonic acid with methanol in the presence of an acid catalyst. This esterification reaction results in the formation of the dimethyl ester .
Industrial Production Methods
Industrial production of this compound often employs the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the corresponding phosphonate ester. This method is favored for its efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
Phosphonic acid, [®-hydroxy(4-methylphenyl)methyl]-, dimethyl ester undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions are common, where the ester group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions often involve controlled temperatures and the use of solvents like methanol or dichloromethane .
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, phosphine derivatives, and substituted phosphonates .
Aplicaciones Científicas De Investigación
Phosphonic acid, [®-hydroxy(4-methylphenyl)methyl]-, dimethyl ester has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential use in enzyme inhibition and as a biomimetic agent.
Industry: It is utilized in the production of flame retardants, plasticizers, and as an additive in lubricants.
Mecanismo De Acción
The mechanism of action of phosphonic acid, [®-hydroxy(4-methylphenyl)methyl]-, dimethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by mimicking the transition state of enzyme-substrate complexes, thereby blocking the active site . Additionally, its ability to form stable complexes with metal ions makes it useful in various coordination chemistry applications .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
Dimethyl methylphosphonate: Known for its use as a flame retardant and plasticizer.
Diethyl-4-methylbenzylphosphonate: Used in organic synthesis and as a reagent in various chemical reactions.
Phosphonic acid, [(4-methylphenyl)methyl]-, diethyl ester: Employed in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
Phosphonic acid, [®-hydroxy(4-methylphenyl)methyl]-, dimethyl ester is unique due to its chiral center, which imparts specific stereochemical properties that can be advantageous in asymmetric synthesis and chiral recognition processes .
Propiedades
Número CAS |
212120-76-8 |
|---|---|
Fórmula molecular |
C10H15O4P |
Peso molecular |
230.20 g/mol |
Nombre IUPAC |
(R)-dimethoxyphosphoryl-(4-methylphenyl)methanol |
InChI |
InChI=1S/C10H15O4P/c1-8-4-6-9(7-5-8)10(11)15(12,13-2)14-3/h4-7,10-11H,1-3H3/t10-/m1/s1 |
Clave InChI |
CXWWOURIHBVTKT-SNVBAGLBSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)[C@H](O)P(=O)(OC)OC |
SMILES canónico |
CC1=CC=C(C=C1)C(O)P(=O)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


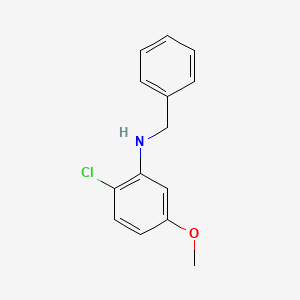

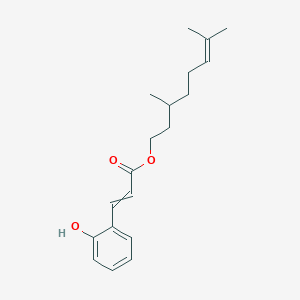
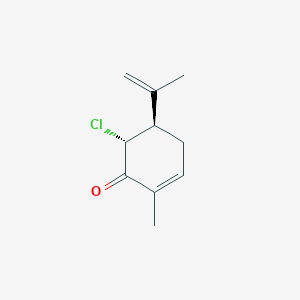
![Pyridinium, 1-[2-(4-cyanophenyl)-2-oxoethyl]-2-methyl-, bromide](/img/structure/B14236586.png)
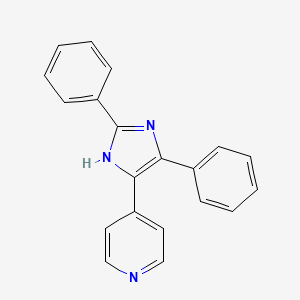
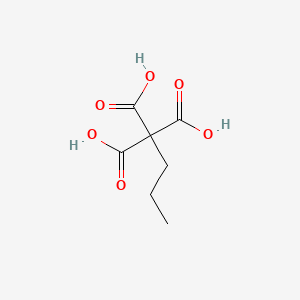
![{[5-(Propan-2-yl)-1,3-benzoxazol-2-yl]sulfanyl}acetic acid](/img/structure/B14236597.png)
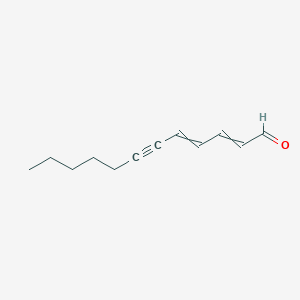
![2-[(2-{[2-(2-Fluorophenyl)ethyl]amino}ethyl)amino]-2-methylpropan-1-OL](/img/structure/B14236610.png)
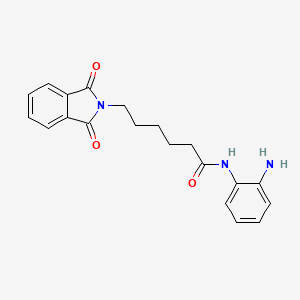


![4-[(E)-{4-[(E)-(4-Nitrophenyl)diazenyl]phenyl}diazenyl]-N,N-dioctylaniline](/img/structure/B14236635.png)
